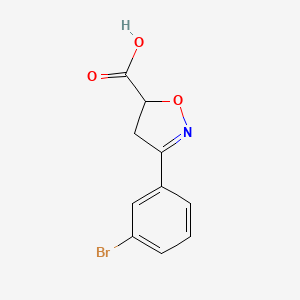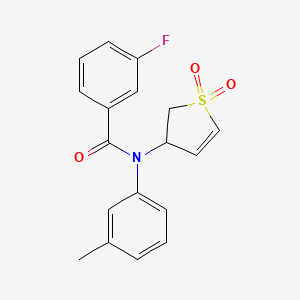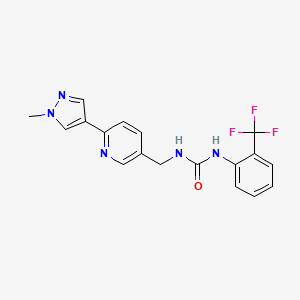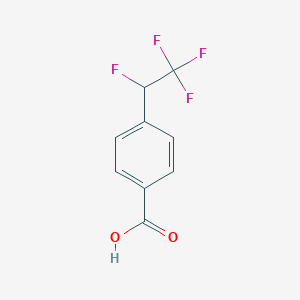![molecular formula C17H12FN5O2S B2553518 3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421452-47-2](/img/structure/B2553518.png)
3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of thieno[2,3-d]pyrimidine-2,4-dione, which is a class of compounds that have been extensively studied for their potential as therapeutic agents. These compounds have shown promise in various biological activities, including acting as antagonists for hormone receptors and exhibiting antiviral properties .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives often involves strategic modifications to enhance their biological activity. For instance, the introduction of a biaryl moiety has led to the discovery of potent non-peptide LHRH antagonists with high binding affinity and in vitro antagonistic activity . Similarly, structure-activity relationship (SAR) studies have identified key substituents that contribute to receptor binding activity, such as the 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality . These findings are crucial for the synthesis of derivatives with improved efficacy and potency.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine-2,4-dione derivatives is critical for their biological activity. Molecular modeling studies have suggested that certain side chains, such as the methoxyurea side chain, can form intramolecular hydrogen bonds that may increase membrane permeability and improve oral absorption . The crystal structure of related compounds has also been determined, providing insights into the conformation and interactions that may contribute to their biological effects .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine-2,4-dione derivatives undergo various chemical reactions that are essential for their synthesis and modification. For example, electrophilic substitution reactions such as the Vilsmeier-Haack reaction, bromination, and nitration have been used to introduce functional groups at specific positions on the thieno[2,3-d]pyrimidine core . These reactions are important for the generation of diverse derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine-2,4-dione derivatives are influenced by their molecular structure. The introduction of fluorine atoms and other substituents can affect the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds . Understanding these properties is essential for the development of compounds with desirable therapeutic profiles.
科学的研究の応用
Synthesis and Evaluation as Antibacterial Agents
Researchers have synthesized a variety of substituted thienopyrimidines with potential antibacterial properties. The process involves creating ethyl 2-aminothiophene-3carboxylate, then converting it into Ethyl 2-(ethoxycarbonyl) thiophene-3-carboxylate through reflux with ethyl chloroformate. A key intermediate, 3-(3-chloro-4-fluorophenyl) thieno[2, 3-d]pyrimidine-2, 4(1H, 3H)-dione, is formed by cyclization, followed by nucleophilic substitution with various aromatic amines to yield substituted thienopyrimidines. These compounds were characterized using techniques like MP, TLC, IR, and NMR spectra (More, Chandra, Nargund, & Nargund, 2013).
GnRH Receptor Antagonists for Reproductive Diseases
Thieno[2,3-d]pyrimidine-2,4-diones have been studied as human GnRH receptor antagonists to treat reproductive diseases. The incorporation of a 2-(2-pyridyl)ethyl group and hydrophobic substituents at specific positions on the core structure significantly improved receptor binding activity. One of the top compounds demonstrated a binding affinity of 0.4 nM to the human GnRH receptor, highlighting its potential for therapeutic applications (Guo et al., 2003).
Biological Activities of Polynuclear Heterocycles
A study on the synthesis of azolothienopyrimidines and thienothiazolopyrimidines aimed to produce biologically active compounds. The synthesized thienopyrimidine derivatives showed promising biological activities, including acting as inhibitors of adenosine kinase, platelet aggregation, and exhibiting antileukemia and anticancer activities. This research demonstrates the potential of these compounds in medicinal chemistry (El-Gazzar, Hussein, & Aly, 2006).
Anticancer Activity of Pyrimidinone Derivatives
A comprehensive study synthesized pyrimido[4,5-d]pyrimidine, pyrimidine acetohydrazide, and thieno[3,2-d]pyrimidine-7-carbohydrazide derivatives, investigating their anticancer activity. Introducing biologically active thiophene and pyridine moieties, along with synthesizing Schiff base ligand and its La and Gd complexes, provided insights into their potential anticancer efficacy against human epithelial colorectal adenocarcinoma cells and antibacterial activity against common pathogens (Aly, Taha, El-Deeb, & Alshehri, 2018).
特性
IUPAC Name |
6-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c18-12-5-1-2-6-13(12)23-15(24)11-9-20-16(21-14(11)22-17(23)25)19-8-10-4-3-7-26-10/h1-7,9H,8H2,(H2,19,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXAARBJHMGLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2553438.png)


![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553442.png)
![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)
![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)


![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)



![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)